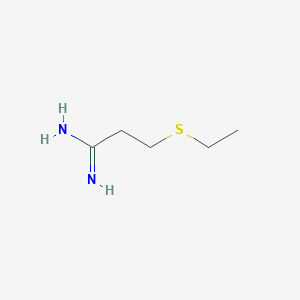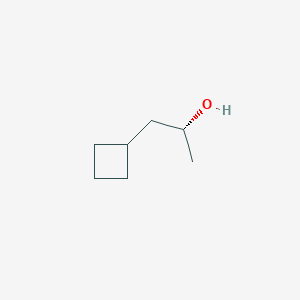
(R)-1-Cyclobutylpropan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-Cyclobutylpropan-2-ol is an organic compound characterized by a cyclobutyl group attached to a propan-2-ol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Cyclobutylpropan-2-ol typically involves the reduction of cyclobutyl ketones or the asymmetric hydrogenation of cyclobutyl-substituted alkenes. Common reagents used in these reactions include hydrogen gas in the presence of a chiral catalyst, such as rhodium or ruthenium complexes. The reaction conditions often require elevated temperatures and pressures to achieve high yields and enantioselectivity.
Industrial Production Methods
Industrial production of ®-1-Cyclobutylpropan-2-ol may involve continuous flow processes to ensure consistent quality and scalability. These methods often utilize advanced catalytic systems and optimized reaction parameters to maximize efficiency and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
®-1-Cyclobutylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: Conversion to cyclobutyl ketones using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: Further reduction to cyclobutyl alcohols using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Cyclobutyl ketones.
Reduction: Cyclobutyl alcohols.
Substitution: Cyclobutyl-substituted derivatives.
Applications De Recherche Scientifique
Chemistry
®-1-Cyclobutylpropan-2-ol is used as a chiral building block in the synthesis of complex organic molecules. Its unique structure allows for the creation of stereochemically rich compounds, which are valuable in asymmetric synthesis and catalysis.
Biology
In biological research, ®-1-Cyclobutylpropan-2-ol serves as a model compound to study enzyme-catalyzed reactions and metabolic pathways involving cyclobutyl groups. It is also used in the development of enzyme inhibitors and pharmaceuticals.
Medicine
The compound’s potential therapeutic applications include the development of drugs targeting specific enzymes or receptors. Its chiral nature makes it a candidate for enantioselective drug design, where the ®-enantiomer may exhibit distinct biological activity compared to its (S)-counterpart.
Industry
In the industrial sector, ®-1-Cyclobutylpropan-2-ol is utilized in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in coatings, adhesives, and polymer synthesis.
Mécanisme D'action
The mechanism of action of ®-1-Cyclobutylpropan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets through binding interactions. The pathways involved often include signal transduction and metabolic processes, where the compound’s structure influences its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclobutylmethanol: Similar structure but lacks the propan-2-ol moiety.
Cyclobutylamine: Contains an amine group instead of a hydroxyl group.
Cyclobutylacetone: Features a ketone group in place of the hydroxyl group.
Uniqueness
®-1-Cyclobutylpropan-2-ol is unique due to its chiral center and the presence of both cyclobutyl and propan-2-ol functionalities. This combination imparts distinct reactivity and stereochemical properties, making it valuable in asymmetric synthesis and chiral drug development.
Propriétés
Formule moléculaire |
C7H14O |
|---|---|
Poids moléculaire |
114.19 g/mol |
Nom IUPAC |
(2R)-1-cyclobutylpropan-2-ol |
InChI |
InChI=1S/C7H14O/c1-6(8)5-7-3-2-4-7/h6-8H,2-5H2,1H3/t6-/m1/s1 |
Clé InChI |
PVMGDPQPPYXCBM-ZCFIWIBFSA-N |
SMILES isomérique |
C[C@H](CC1CCC1)O |
SMILES canonique |
CC(CC1CCC1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



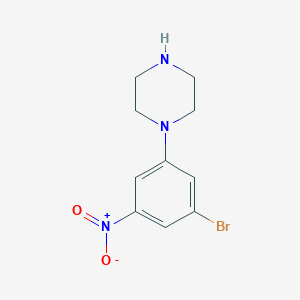

![(1S,3R,6R)-2-[(tert-butoxy)carbonyl]-7,7-difluoro-2-azabicyclo[4.1.0]heptane-3-carboxylicacid](/img/structure/B13614315.png)
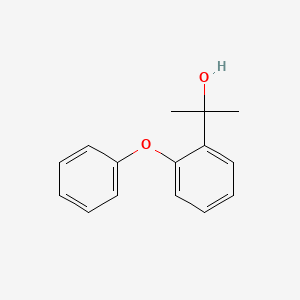

![(2S,4R)-4-hydroxy-1-[(2R)-2-[2-(2-hydroxyethoxy)acetamido]-3,3-dimethylbutanoyl]-N-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide](/img/structure/B13614329.png)
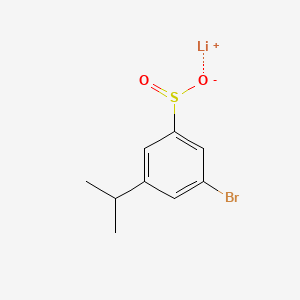
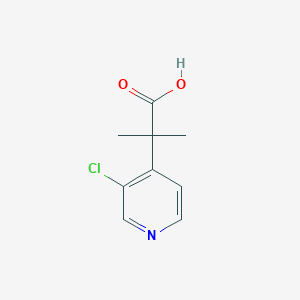

![2-Amino-6,8-dibromo-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13614343.png)


